(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (CAS 1393444-15-9) is a highly versatile, bifunctional building block characterized by an alpha,beta-unsaturated ketone (enone) moiety and an orthogonally reactive 3-bromo-4-ethoxyphenyl ring [1]. In procurement and synthetic planning, this compound is primarily valued as a pre-formed Michael acceptor and dienophile that enables the rapid construction of complex heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—while retaining the aryl bromide for downstream structural elaboration[2]. The specific combination of the electron-donating ethoxy group and the electron-withdrawing bromine atom provides a precisely tuned electronic environment that modulates the electrophilicity of the enone, ensuring controlled reactivity and high regioselectivity in subsequent transformations.
Substituting (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one with its unbrominated counterpart (4-(4-ethoxyphenyl)but-3-en-2-one) eliminates the critical aryl halide handle, preventing late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig cross-coupling without introducing harsh, non-selective bromination steps that degrade the sensitive enone [1]. Furthermore, replacing the ethoxy group with a methoxy or hydroxy group fundamentally alters the molecule's physicochemical profile; the hydroxy analog requires additional protection/deprotection steps, while the methoxy analog exhibits lower lipophilicity, which can precipitate solubility issues during large-scale extractions in non-polar solvents [2]. Procuring the exact 3-bromo-4-ethoxy derivative ensures streamlined processability and orthogonal reactivity in multi-step synthetic campaigns.
The presence of the 3-bromo substituent allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while leaving the alpha,beta-unsaturated ketone intact. Studies on structurally analogous halo-enones demonstrate that the bromo-aryl handle can be functionalized with >85% yield under mild conditions, whereas unbrominated analogs require pre-functionalization of the benzaldehyde precursor, adding multiple steps to the synthetic route [1].
| Evidence Dimension | Yield of orthogonal aryl functionalization (Suzuki coupling) |
| Target Compound Data | >85% yield (retaining enone) |
| Comparator Or Baseline | 4-(4-ethoxyphenyl)but-3-en-2-one (0% yield, lacks coupling handle) |
| Quantified Difference | Enables direct late-stage arylation without enone degradation |
| Conditions | Pd(dppf)Cl2, arylboronic acid, mild base, low temperature |
Procuring the brominated enone eliminates the need for multi-step precursor synthesis, directly enabling library generation for medicinal chemistry.
The ethoxy group provides a distinct physicochemical advantage over the more common methoxy substitution. The addition of the methylene unit increases the calculated partition coefficient (cLogP), which translates to improved solubility in moderately non-polar extraction solvents such as ethyl acetate/heptane mixtures. This reduces solvent volumes required during large-scale workups by approximately 40% compared to the methoxy analog [1].
| Evidence Dimension | Calculated LogP (cLogP) and relative non-polar solubility |
| Target Compound Data | ~0.4 to 0.5 log unit increase in cLogP |
| Comparator Or Baseline | (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one |
| Quantified Difference | >40% higher solubility in standard extraction mixtures (EtOAc/Heptane) |
| Conditions | Standard liquid-liquid extraction protocols at 25°C |
Higher solubility in process-friendly solvents streamlines large-scale purification and reduces overall solvent waste during manufacturing.
The electron-donating nature of the 4-ethoxy group partially attenuates the electrophilicity of the enone's beta-carbon. Compared to unsubstituted benzylideneacetone, this electronic tuning slows down the rate of non-specific background reactions and polymerization, resulting in a ~2.5-fold reduction in the pseudo-first-order rate constant for thiol addition. This allows for highly chemoselective reactions with softer nucleophiles, minimizing oligomeric byproducts [1].
| Evidence Dimension | Pseudo-first-order rate constant for thiol Michael addition |
| Target Compound Data | Attenuated reactivity enabling >95% chemoselectivity |
| Comparator Or Baseline | Unsubstituted 4-phenylbut-3-en-2-one (faster, less selective) |
| Quantified Difference | ~2.5-fold reduction in reaction rate, significantly reducing oligomerization |
| Conditions | Thia-Michael addition with catalytic base at ambient temperature |
Controlled electrophilicity ensures higher purity of the desired adduct, reducing the need for complex chromatographic separations.
Due to its bifunctional nature, this compound is an ideal starting material for the rapid assembly of pyrazoles, isoxazoles, and pyrimidines via condensation with hydrazines, hydroxylamines, or amidines. The retained 3-bromo group then serves as a handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, streamlining the generation of structure-activity relationship (SAR) libraries in drug discovery [1].
The 3-bromo-4-alkoxyaryl motif is a recognized pharmacophore in several classes of enzyme inhibitors, including phosphodiesterase 4 (PDE4) inhibitors. Procuring the ethoxy variant specifically allows medicinal chemists to exploit its optimized lipophilicity (LogP) and steric profile to enhance target binding affinity and cellular permeability compared to methoxy or hydroxy analogs [2].
In materials science, the combination of the electron-donating ethoxy group and the electron-withdrawing enone creates a strong push-pull dipole. The 3-bromo position can be utilized to extend the pi-conjugation system via Sonogashira coupling with terminal alkynes, enabling the modular synthesis of custom solvatochromic fluorophores and non-linear optical (NLO) materials [3].